molecular formula C11H11N3O2 B2977614 methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 897769-56-1

methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B2977614
CAS No.: 897769-56-1
M. Wt: 217.228
InChI Key: RGPWKLUCJYFFHE-UHFFFAOYSA-N
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Description

Methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrazole ring substituted with an amino group, a phenyl group, and a methyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-keto esters. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction is usually carried out in ethanol with a catalytic amount of acetic acid, followed by esterification to obtain the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the amino and ester groups allows for hydrogen bonding and electrostatic interactions with the target protein, stabilizing the inhibitor-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid: Lacks the methyl ester group.

    1-Phenyl-3-methyl-1H-pyrazole-4-carboxylate: Lacks the amino group.

    3-Amino-1-methyl-1H-pyrazole-4-carboxylate: Lacks the phenyl group.

Uniqueness

Methyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of the amino group allows for potential hydrogen bonding, while the phenyl group provides hydrophobic interactions, making it a versatile scaffold in drug design.

Properties

IUPAC Name

methyl 3-amino-1-phenylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-11(15)9-7-14(13-10(9)12)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPWKLUCJYFFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(N=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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